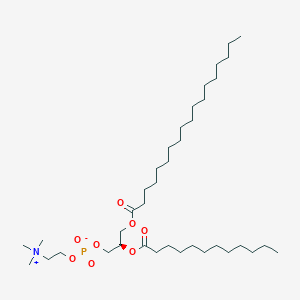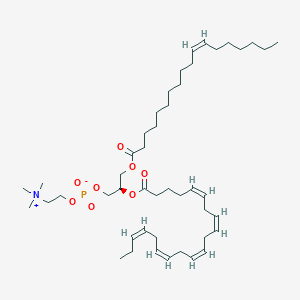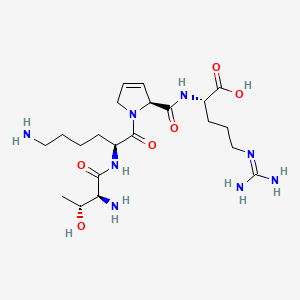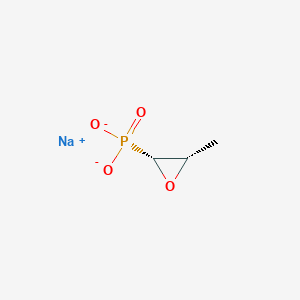
Phosphomycin disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosfomycin is an orally available, broad spectrum antibiotic used largely for treatment of uncomplicated urinary tract infections. Fosfomycin is associated with a low rate of transient serum enzyme during therapy and with rare cases of clinically apparent acute liver injury with jaundice.
Applications De Recherche Scientifique
Environmental Impact and Ecotoxicity
Phosphomycin disodium salt, a derivative of fosfomycin, has been extensively studied for its environmental impact, particularly in aquatic environments. A review highlighted the presence of antibiotics like fosfomycin in surface waters, groundwater, and effluents due to human consumption and veterinary use. The study emphasized the negative effects of these antibiotics on non-target species, underlining the importance of understanding their ecotoxicity towards different groups of organisms. Cyanobacteria were identified as the most sensitive organisms in standard ecotoxicological bioassays, pointing towards the necessity for further research on the chronic effects of such antibiotics on aquatic life and the toxicity of antibiotic mixtures (Kovaláková et al., 2020).
Applications in Treating Multidrug-Resistant Bacterial Infections
Research has re-evaluated fosfomycin (and by extension, its derivatives like phosphomycin disodium salt) due to the advancing drug resistance in common bacterial pathogens. Fosfomycin has been recognized for its significant pharmacokinetic and pharmacodynamic characteristics, which make it a potential treatment for systemic infections. Its ability to achieve high concentrations in various body tissues and exert immunomodulatory effects makes it a candidate for further research, especially in the context of multidrug-resistant bacterial infections (Roussos et al., 2009).
Potential in Alternative Antimicrobial Approaches
The emergence of antibiotic-resistant bacteria has steered interest towards alternatives to conventional drugs. Studies have considered bacteriophages as potential antimicrobial agents, with fosfomycin playing a role in this context. The research suggests that bacteriophages, in conjunction with fosfomycin, could offer a promising avenue for treating antibiotic-resistant pathogens, underscoring the need for further exploration in this area (Alisky et al., 1998).
Addressing Multidrug-Resistant Infections
Another study delved into fosfomycin's renewed interest, especially in the United States, for treating multidrug-resistant bacterial infections. The unique mechanism of action of fosfomycin, its broad spectrum of activity, and safe adverse effect profile render it an invaluable addition to the antibiotic arsenal. The study underscores fosfomycin's stable activity against most pathogens and its potential synergistic effects in combination with other cell wall-active antibiotics, highlighting its importance in managing severe infections due to multidrug-resistant bacteria (Trinh et al., 2019).
Propriétés
Nom du produit |
Phosphomycin disodium salt |
|---|---|
Formule moléculaire |
C3H5NaO4P- |
Poids moléculaire |
159.03 g/mol |
Nom IUPAC |
sodium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-2/t2-,3+;/m0./s1 |
Clé InChI |
JHXHBFDOOUMZSP-LJUKVTEVSA-L |
SMILES isomérique |
C[C@H]1[C@H](O1)P(=O)([O-])[O-].[Na+] |
SMILES canonique |
CC1C(O1)P(=O)([O-])[O-].[Na+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




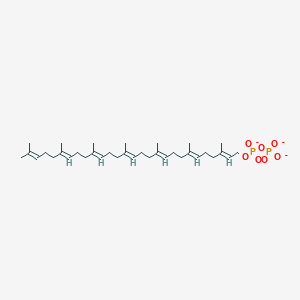
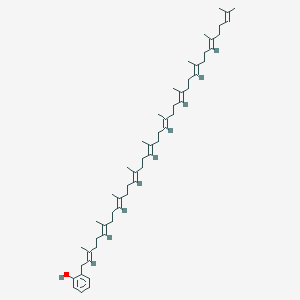

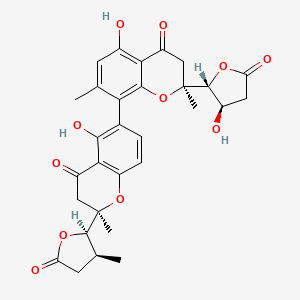
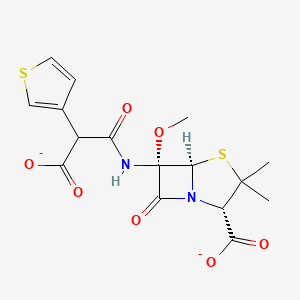
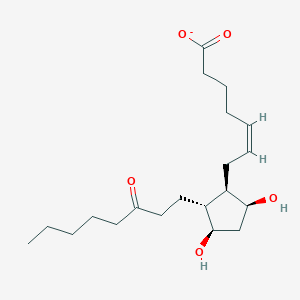
![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate](/img/structure/B1261600.png)
